(7E)-N-[(2,4-dichlorobenzyl)oxy][1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an oxadiazolo-pyrimidinimine core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
The synthesis of (7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.
Introduction of the pyrimidine ring: This step involves the condensation of the oxadiazole intermediate with a suitable amidine or guanidine derivative.
Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction using a dichlorophenyl halide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development. Studies could explore its effects on various biological targets and pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to modulate specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and reducing the enzyme’s activity. Alternatively, it could act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparison with Similar Compounds
(7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE can be compared with other similar compounds, such as:
N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE: Lacks the (7Z) configuration, which may affect its reactivity and biological activity.
N-[(2,4-DICHLOROPHENYL)METHOXY]-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE: Lacks the 6H,7H designation, which could influence its stability and interaction with molecular targets.
The uniqueness of (7Z)-N-[(2,4-DICHLOROPHENYL)METHOXY]-6H,7H-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDIN-7-IMINE lies in its specific configuration and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7Cl2N5O2 |
---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H7Cl2N5O2/c12-7-2-1-6(8(13)3-7)4-19-17-10-9-11(15-5-14-10)18-20-16-9/h1-3,5H,4H2,(H,14,15,17,18) |
InChI Key |
JHQPLQCRPYJGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CONC2=NC=NC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.